molecular formula C10H13N B2949141 (S)-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 21880-87-5

(S)-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B2949141
CAS RN: 21880-87-5
M. Wt: 147.221
InChI Key: LCGFVWKNXLRFIF-JTQLQIEISA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

Structural analysis can be done using various spectroscopic methods like NMR, IR, Mass spectrometry, etc. These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide insights into its reactivity and stability .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can provide insights into the compound’s behavior in different conditions .

Scientific Research Applications

Stereoselective Synthesis and Bioactive Compound Intermediates

(S)-1,2,3,4-tetrahydronaphthalen-2-amine serves as a critical intermediate in the stereoselective synthesis of various bioactive compounds. It has been utilized in the acylation and subsequent stereoselective reduction processes to produce aminonaphthyl alcohols, which are significant in the development of compounds with potential pharmacological activities (Men Wei-dong, 2013).

Pharmacological Research

This compound has also found applications in pharmacological research, particularly in the synthesis of dopaminergic agents. Studies have highlighted its role in producing derivatives that exhibit dopaminergic activity, contributing to the understanding and development of treatments for conditions such as Parkinson's disease and other dopamine-related disorders (J. Mcdermed, G. Mckenzie, A. P. Phillips, 1975).

Mast Cell-Stabilising Agents

Further research into the compound's derivatives has shown potential in the development of novel mast cell-stabilising agents. These findings could lead to new therapeutic approaches for treating allergic and inflammatory diseases (J. Barlow, Zhang Tao, O. Woods, A. Byrne, J. Walsh, 2011).

Large-Scale Stereoselective Process Development

The scalability of synthesizing derivatives of this compound has been demonstrated, outlining a large-scale, stereoselective process. This advancement supports the feasibility of producing these compounds on a commercial scale for various applications, including medicinal chemistry (Z. Han, S. Koenig, Hang Zhao, Xiping Su, and Surendra P. Singh, R. Bakale, 2007).

Chemical Synthesis and Atropisomerism

The compound has been a precursor for synthesizing thiazolidinones and benzothiazepinones, exploring the atropisomeric relationship between these structures. Such research contributes to the development of new chemical entities with potential pharmaceutical applications (Bruna B. Drawanz, Geórgia C. Zimmer, Leticia V. Rodrigues, Andressa B. Nörnberg, M. Hörner, C. Frizzo, W. Cunico, 2017).

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action at the molecular or cellular level is studied. This can involve understanding its interactions with biological macromolecules like proteins or nucleic acids .

Safety and Hazards

The safety profile of a compound is crucial. It includes understanding its toxicity, flammability, environmental impact, and precautions needed for its handling and storage .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications to improve its properties, or new synthetic routes .

properties

IUPAC Name

(2S)-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGFVWKNXLRFIF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21880-87-5
Record name (S)-1,2,3,4-Tetrahydro-2-naphthylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
OC(CNC1CCc2ccccc2C1)COc1cccc2c1CC=C2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC1CCc2ccccc2C1

Synthesis routes and methods II

Procedure details

Following the procedure of Example 27, but starting from 5-(2,3-epoxypropoxy)-1-oxotetralin (20.2 g), prepared as described in BE 739,195, and 2-aminotetralin (14.81 g) in absolute ethanol (130 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride is obtained ((iA), R=H, E and G, taken together form a group --CH2 --CH2 --CH2 --CO--, and the chain is attached to position 2 of the tetralin moiety).
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Synthesis routes and methods III

Procedure details

Following the procedure described in Example 27, but starting from 4-(2,3-epoxypropoxy)-2-oxoindoline (20.5 g) and 2-aminotetralin (14.81 g) in ethanol (150 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride is obtained, ((i): R=H, Ar=radical 18 wherein Z is H, and the chain is attached to position 2 of the tetralin moiety).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-(2,3-epoxypropoxy)-2-oxoindoline
Quantity
20.5 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Synthesis routes and methods IV

Procedure details

Following the procedure of Example 27, but starting from 6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one (2.84 g), prepared as described in U.S. Pat. No. 3,912,733, and 2-aminotetralin (1.49 g) in absolute ethanol (40 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride is obtained ((i): R=H, Ar=radical 1, wherein Z is H, and the chain is attached to position 2 of the tetralin moiety).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Synthesis routes and methods V

Procedure details

Following the procedure of Example 27, but starting from 7-(2,3-epoxypropoxy)indene (18.8 g), obtained from 7-hydroxyindene and epichlorohydrin by the method described in DE 1,955,229, and 2-aminotetralin (14.85 g) in absolute ethanol (120 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride is obtained ((i): R=H, Ar=radical 43, and the chain is attached to position 2 of the tetralin moiety).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
2-aminotetralin

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